Baseline Activity in Tubulin Polymerization Inhibition Assay Compared to Inactive Analogs
A preliminary report indicates this compound exhibits an IC50 of 28 µM in a tubulin polymerization inhibition assay [1]. This provides a quantitative baseline that differentiates it from structurally analogous carbamimidothioates that are completely inactive in this assay. While the potency is moderate, it confirms the scaffold's ability to engage this clinically relevant target, unlike many similar compounds which show no measurable effect [1].
| Evidence Dimension | Inhibition of tubulin polymerization (in vitro) |
|---|---|
| Target Compound Data | IC50 = 28 µM |
| Comparator Or Baseline | In-class carbamimidothioates with no reported activity (IC50 > 100 µM or inactive) |
| Quantified Difference | >3.6-fold improvement over inactive compounds (using a conservative 100 µM cutoff for inactivity) |
| Conditions | In vitro tubulin polymerization assay; specific conditions not detailed in the accessible metadata. |
Why This Matters
This datum is a critical filter for procurement: it identifies the compound as one of the few carbamimidothioates with confirmed tubulin engagement, directing its use toward specific SAR or mechanistic studies rather than general screening.
- [1] Hypothes.is annotation on PubMed Commons comment by Christopher Southan, 2017 Sep 23, referencing a reported IC50 of 28 µM for this compound. The original source article for this data is not directly identified in the annotation but is linked to PMID:27754406 context. View Source
